2,5-Bis(2-methoxyphenyl)thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H16O2S |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2,5-bis(2-methoxyphenyl)thiophene |
InChI |
InChI=1S/C18H16O2S/c1-19-15-9-5-3-7-13(15)17-11-12-18(21-17)14-8-4-6-10-16(14)20-2/h3-12H,1-2H3 |
InChI Key |
VXQDFBRKMXPIGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(S2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,5 Bis 2 Methoxyphenyl Thiophene
Regioselective Synthesis Strategies for 2,5-Bis(2-methoxyphenyl)thiophene
The precise placement of the 2-methoxyphenyl groups at the 2 and 5 positions of the thiophene (B33073) ring is paramount. Regioselective synthetic strategies are therefore essential to avoid the formation of other isomers, such as the 2,3-, 2,4-, or 3,4-disubstituted thiophenes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of aryl-aryl and aryl-heteroaryl bonds, offering high efficiency and functional group tolerance. wikipedia.org These reactions are central to the synthesis of 2,5-diarylthiophenes.
The Suzuki-Miyaura coupling is a versatile and widely used method for carbon-carbon bond formation. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org For the synthesis of this compound, a common approach is the double Suzuki-Miyaura coupling of 2,5-dibromothiophene (B18171) with 2-methoxyphenylboronic acid. nih.gov
The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. youtube.com The base is crucial for the activation of the organoboron species. The choice of solvent, base, and reaction temperature can significantly influence the yield and purity of the product. nih.govnih.gov
Table 1: Key Components in Suzuki-Miyaura Coupling for 2,5-Diarylthiophenes
| Component | Role | Common Examples |
| Thiophene Substrate | The core structure to be arylated. | 2,5-dibromothiophene |
| Arylating Agent | Provides the aryl groups. | 2-methoxyphenylboronic acid |
| Palladium Catalyst | Facilitates the cross-coupling reaction. | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Base | Activates the boronic acid. | K₂CO₃, Na₂CO₃, Cs₂CO₃ |
| Solvent | Provides the reaction medium. | Toluene, Dioxane, DMF |
This table summarizes the typical reagents and their roles in the Suzuki-Miyaura synthesis of 2,5-diarylthiophenes.
Researchers have successfully synthesized various 4-arylthiophene-2-carbaldehydes using Suzuki-Miyaura cross-coupling with different arylboronic acids, demonstrating the versatility of this method for creating aryl-thiophene bonds. mdpi.com While direct synthesis of this compound via this method is established, the synthesis of related compounds like 2,5-bis(4-amidinophenyl)thiophene further highlights the utility of palladium-catalyzed coupling. nih.gov
The Negishi cross-coupling reaction provides an alternative powerful method for forming carbon-carbon bonds, utilizing organozinc reagents. wikipedia.org This reaction couples organic halides or triflates with organozinc compounds, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of 2,5-dibromothiophene with a (2-methoxyphenyl)zinc halide.
A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which can sometimes lead to higher yields and milder reaction conditions compared to other coupling methods. organic-chemistry.org The preparation of the organozinc reagent is a critical step, often generated in situ from the corresponding aryl halide.
While the Suzuki-Miyaura coupling is more commonly cited for this specific compound, the Negishi reaction is a well-established method for the synthesis of unsymmetrical biaryls and other complex molecules, and its application for double arylation of thiophenes is a viable strategy. organic-chemistry.orgresearchgate.net
Table 2: Comparison of Suzuki-Miyaura and Negishi Coupling for Diarylthiophene Synthesis
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organozinc compounds |
| Stability of Reagent | Generally stable and easy to handle | Often more reactive and moisture-sensitive |
| Functional Group Tolerance | Good | Generally very good |
| Byproducts | Boron-based salts (generally non-toxic) | Zinc salts |
This table offers a comparative overview of the Suzuki-Miyaura and Negishi coupling reactions as they apply to the synthesis of diarylthiophenes.
The Sonogashira coupling reaction is a cornerstone for the synthesis of compounds containing carbon-carbon triple bonds, specifically by coupling terminal alkynes with aryl or vinyl halides. libretexts.orgwikipedia.org While not directly used to synthesize the single C-C bonds in this compound, it is highly relevant in the synthesis of extended thiophene systems and conjugated polymers where thiophene units are linked by alkyne spacers. southern.eduresearchgate.net
This methodology involves a palladium catalyst and a copper(I) co-catalyst. libretexts.orgnih.gov The reaction has been successfully employed for the synthesis of various acetylenic thiophenes. nih.gov For instance, researchers have described the Pd/C-mediated Sonogashira coupling of iodothiophene with terminal alkynes in water. nih.gov Furthermore, the synthesis of mono- and dialkynyl derivatives of thieno[3,2-b]thiophene (B52689) has been achieved using Sonogashira reactions, demonstrating its utility in creating complex, conjugated thiophene-based materials. researchgate.net These extended systems are of interest for their electronic and optical properties. libretexts.org
Direct Functionalization and Cyclization Routes
Beyond cross-coupling reactions, direct functionalization methods provide an alternative synthetic avenue.
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. stackexchange.com In the context of thiophene chemistry, this reaction is highly regioselective, with substitution occurring preferentially at the 2- and 5-positions due to the greater stabilization of the cationic intermediate. stackexchange.com
To synthesize a precursor for this compound, thiophene can be subjected to a double Friedel-Crafts acylation using 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). google.comresearchgate.net This would form the diketone, 2,5-bis(2-methoxybenzoyl)thiophene. Subsequent reduction of the ketone carbonyl groups would then yield the target molecule.
However, the Friedel-Crafts reaction can be complicated by the formation of stable complexes between the Lewis acid and the carbonyl group of the product, often necessitating the use of stoichiometric amounts of the catalyst. google.com The choice of Lewis acid and solvent can be critical to the success of the reaction. researchgate.netgoogle.com For instance, zinc halides have been reported to be effective catalysts for the acylation of thiophenes, potentially overcoming some of the difficulties associated with stronger Lewis acids like AlCl₃. google.com
Efficient Heterocyclization Procedures for Substituted Thiophenes
The construction of the substituted thiophene core can be achieved through various modern synthetic methods that offer high efficiency and regioselectivity. These innovative approaches often start from acyclic precursors, providing a direct and atom-economical route to this important class of heterocycles. nih.gov
Recent advancements have focused on the heterocyclization of functionalized alkynes containing a sulfur atom. nih.gov These methods can construct the thiophene ring with a desired substitution pattern in a single, regiospecific step. nih.gov Metal-catalyzed processes are particularly prominent. For instance, palladium iodide (PdI₂) in conjunction with potassium iodide (KI) can catalyze the 5-endo-dig S-cyclization of 1-mercapto-3-yn-2-ols to form substituted thiophenes. nih.gov Similarly, gold and silver catalysts have been used for related transformations. nih.gov Another powerful technique is iodocyclization, which uses an electrophilic iodine source to trigger the intramolecular cyclization of a sulfur-containing alkyne. nih.gov
Table 1: Summary of Efficient Heterocyclization Procedures for Substituted Thiophenes
| Method | Catalyst/Reagent | Precursor Type | Key Features |
| Metal-Catalyzed Cyclization | PdI₂/KI or Au/Ag complexes | S-containing alkynes | High regioselectivity, mild conditions, atom-economical. nih.gov |
| Iodocyclization | Electrophilic Iodine (I⁺) | S-containing alkynes | Involves intramolecular nucleophilic attack on an iodonium (B1229267) ion intermediate. nih.gov |
| Multicomponent Reactions (e.g., Gewald) | Varies (often base-catalyzed) | α-halo carbonyls, active methylene (B1212753) compounds, elemental sulfur | One-pot synthesis, high efficiency, reduces synthetic steps. nih.gov |
| One-Pot Synthesis | Sulfur Reagent | Specific ketone and chloroethene derivatives | High yield, simple operation, suitable for industrial production. google.com |
Polymerization of this compound Monomers and Related Derivatives
The polymerization of thiophene derivatives is a cornerstone for creating conjugated polymers with remarkable electronic and optical properties. dtic.mil These materials are integral to applications such as organic electronics. rsc.org The polymerization of monomers like this compound can proceed through several mechanisms, each influencing the final properties of the polymer.
Oxidative Polymerization Techniques for Conjugated Polymers
Oxidative polymerization is a common method for synthesizing conjugated polymers. In the context of thiophene derivatives, the presence of substituents like the methoxyphenyl group is an important consideration. The methoxy (B1213986) group is generally compatible with oxidative polymerization conditions, suggesting that monomers like this compound could be suitable substrates for this technique. The process typically involves chemical oxidants or electrochemical methods to couple monomer units.
Direct C-H Coupling Polymerization Methods
Direct C-H coupling, or direct arylation polymerization (DArP), has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling reactions like Suzuki or Stille polymerizations. researchgate.net This method avoids the need to pre-functionalize monomers with organometallic or halide groups, instead forming carbon-carbon bonds directly between C-H bonds and C-halide bonds. rsc.orgresearchgate.net
The synthesis of thiophene-containing polymers via direct arylation often employs palladium or nickel catalysts. rsc.orgresearchgate.net For example, Pd₂(dba)₃ combined with a suitable ligand and a base like potassium carbonate (K₂CO₃) has been used to polymerize thiophene derivatives with aryl dibromides. researchgate.net Nickel catalysts, such as Ni(dppp)Cl₂, are also effective, particularly in C-H functionalization polycondensation when used with a strong base like TMPMgCl·LiCl (a Knochel-Hauser base). rsc.org The choice of catalyst, base, solvent, and temperature is critical to achieving high molecular weight polymers with well-defined structures. researchgate.net
Table 2: Optimized Conditions for Direct Arylation Coupling of Thiophene Derivatives
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | o-dimethylbenzene | 100 | 76 |
| Pd₂(dba)₃ | P(o-tol)₃ | Cs₂CO₃ | o-dimethylbenzene | 100 | 65 |
| Pd₂(dba)₃ | P(o-tol)₃ | PivOH | o-dimethylbenzene | 100 | 75 |
Data adapted from a study on the synthesis of 4,7-bis(4-hexylthiophen-2-yl)-2,1,3-benzothiadiazole. researchgate.net
Electrochemical Polymerization Strategies
Electrochemical polymerization is a powerful technique where a monomer is oxidized at an electrode surface to form radical cations, which then couple to form a polymer film directly on the electrode. dtic.miljept.de This method allows for the synthesis of conductive polymer films with controlled thickness and morphology. dtic.mil
However, the electropolymerization of different monomers can be challenging. For instance, thiophene and aniline (B41778) have significantly different oxidation potentials (approx. 2.0 V for thiophene vs. 0.8 V for aniline), which complicates their copolymerization. jept.de For thiophene and its derivatives, a key finding is that the rate of polymerization can be significantly increased, and the required applied potential lowered, by introducing a small amount of 2,2'-bithiophene (B32781) or 2,2':5',2''-terthiophene into the system. dtic.mil These additives act as nucleation sites, leading to more rapid and uniform polymer film growth. dtic.mil The proposed mechanism involves the electrophilic aromatic substitution of neutral monomer units by the radical cations generated at the electrode. dtic.mil
Table 3: Effect of Additives on Electrochemical Polymerization of Thiophene
| System | Key Observation | Proposed Reason |
| Thiophene alone | Slower polymerization rate, higher required potential. dtic.mil | Higher energy barrier for initial dimerization. |
| Thiophene + Bithiophene | Significant increase in polymerization rate. dtic.mil | Bithiophene is more easily oxidized, acting as an initiator and nucleation site. dtic.mil |
| Thiophene + Terthiophene | Rate enhancement is even greater than with bithiophene. dtic.mil | Terthiophene has an even lower oxidation potential, providing more efficient initiation. dtic.mil |
Influence of Substituents on Polymerization Outcomes and Polymer Properties
Substituents on the thiophene ring profoundly affect both the polymerization process and the properties of the resulting polymer. The position and electronic nature of the substituent are critical. rsc.org
Regioregularity: For 3-substituted thiophenes, the way monomers couple—Head-to-Tail (HT), Head-to-Head (HH), or Tail-to-Tail (TT)—defines the polymer's regioregularity. rsc.org High HT coupling leads to a more planar polymer backbone, enhancing π-stacking and resulting in improved charge carrier mobility and distinct optical properties. Regiorandom polymers, containing a mix of couplings, have more twisted structures, which disrupts conjugation and leads to inferior electronic performance. rsc.org
Electronic Effects: Electron-donating groups, such as the methoxy group in this compound, can influence the monomer's oxidation potential and the electronic properties of the polymer.
Conjugation Length: The conjugation length of the monomer unit itself impacts the final polymer's properties. Studies on polymers made from monomers with progressively longer thiophene chains (e.g., thiophene vs. bithiophene units) show that increased conjugation length in the monomer leads to a lower HOMO-LUMO gap in the resulting polymer. frontiersin.org This translates to a red-shift in optical absorption and different electrochromic behavior. frontiersin.org
Bio-isosterism: The thiophene ring is often used as a bio-isosteric replacement for a phenyl ring in medicinal chemistry. nih.gov This substitution can improve metabolic stability and binding affinity due to the properties of the sulfur atom, a principle that also has implications for the material properties in polymer science. nih.gov
Advanced Spectroscopic and Electrochemical Characterization of 2,5 Bis 2 Methoxyphenyl Thiophene
Optical Spectroscopy
Optical spectroscopy probes the electronic transitions within the molecule, offering insights into its conjugation, fluorescence, and excited-state dynamics.
The UV-Vis absorption spectrum of 2,5-Bis(2-methoxyphenyl)thiophene reveals the electronic transitions within its π-conjugated system. The presence of the thiophene (B33073) ring linked to two methoxyphenyl groups results in characteristic absorption bands. The electronic spectra of thiophene-containing compounds are typically dominated by π→π* transitions, which give rise to strong absorption maxima (λmax). For bithiophenes and related structures, these transitions generally appear in the range of 270–320 nm. The introduction of the methoxyphenyl groups can influence the position and intensity of these absorptions.
For a related compound, 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), the absorption spectra in various solvents show three electronic bands in the range of 300–420 nm. researchgate.net Similarly, naphthopyran derivatives with methoxyphenyl substituents exhibit distinct absorption profiles. researchgate.net
| Compound | Solvent | Absorption Maxima (λmax, nm) |
|---|---|---|
| This compound | Not Specified | Data Not Available |
| 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) | Various | 300-420 (three bands) researchgate.net |
| Generic Bithiophenes | Not Specified | 270-320 |
Fluorescence spectroscopy provides information about the emissive properties of this compound. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. For the related fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), high absolute quantum yields of ≥ 0.60 have been reported, irrespective of solvent polarity. nih.govresearchgate.net This suggests that the core thiophene structure, when appropriately substituted, can lead to highly fluorescent compounds. The emission spectra for BBT are observed in the range of 380–520 nm. researchgate.net
The fluorescence properties are influenced by the molecular structure and the surrounding environment. For instance, aggregation of ground-state molecules can lead to spectral changes and a bathochromic (red) shift in the emission, as observed for BBT in solution and polymer films. nih.govresearchgate.net
| Compound | Quantum Yield (Φf) | Emission Range (nm) | Key Findings |
|---|---|---|---|
| This compound | Data Not Available | Data Not Available | N/A |
| 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) | ≥ 0.60 nih.govresearchgate.net | 380-520 researchgate.net | High quantum yield, aggregation causes red shift. nih.govresearchgate.net |
Time-resolved spectroscopy techniques, such as femtosecond stimulated Raman scattering (FSRS), are employed to investigate the dynamics of the excited states. nih.gov These studies provide insights into the ultrafast processes that occur after photoexcitation, including internal conversion, intersystem crossing, and structural relaxation.
For a model compound, 2-methyl-5-phenylthiophene, initial wavepacket dynamics occur within the first ~1.5 ps, followed by a ~10 ps thermalization. nih.gov Subsequent ring-opening of the thiophene through cleavage of a carbon-sulfur bond can trigger an intersystem crossing to the triplet state. nih.gov In the case of 2,5-dimethylthiophene, the dynamics following excitation are described by decay time constants on the order of femtoseconds to picoseconds, assigned to ring-opening and ring-puckering channels. nih.gov The major competitive fluorescence quenching pathway for 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) is intersystem crossing to the triplet state, with consistent monoexponential lifetimes of approximately 2 ns. nih.govresearchgate.net Time-resolved X-ray absorption spectroscopy is another powerful tool for probing excited state dynamics. chemrxiv.orgresearchgate.net
| Compound | Technique | Key Timescales/Processes |
|---|---|---|
| 2-Methyl-5-phenylthiophene | FSRS | ~1.5 ps (wavepacket dynamics), ~10 ps (thermalization), subsequent intersystem crossing. nih.gov |
| 2,5-Dimethylthiophene | Time-resolved PES | 115 ± 20 fs and 15 ± 3 ps (decay constants). nih.gov |
| 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) | Laser Flash Photolysis | ~2 ns (monoexponential lifetime), intersystem crossing to triplet state. nih.govresearchgate.net |
Structural and Vibrational Spectroscopy
These spectroscopic methods probe the molecular structure and the vibrational modes of the compound, providing a detailed picture of its atomic arrangement and bonding.
NMR spectroscopy is a fundamental tool for determining the molecular structure of this compound. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
| Compound | Nucleus | Functional Group | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2,3,5-Tris(4-methoxyphenyl)thiophene amazonaws.com | ¹H | Methoxy (B1213986) (-OCH₃) | 3.80-3.84 |
| Aromatic (Phenyl/Thiophene) | 6.81-7.55 | ||
| ¹³C | Methoxy (-OCH₃) | 55.21-55.36 | |
| Aromatic (Phenyl/Thiophene) | 113.79-159.19 |
FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, characteristic IR bands are expected for the aromatic C-H and C=C stretching vibrations of the thiophene and phenyl rings, as well as the C-O-C stretching of the methoxy groups and the C-S stretching of the thiophene ring.
For a related compound, 2,5-bis(p-methoxyphenylhydroxymethyl)thiophene, specific crystallographic and structural data is available, which influences its vibrational properties. nih.gov In general, for thiophene derivatives, aromatic C-H stretches are found between 3100-3000 cm⁻¹, while C=C stretching bands appear in the 1600-1450 cm⁻¹ region. The C-S stretch of the thiophene ring is typically observed in the 850-650 cm⁻¹ range. The asymmetric and symmetric C-O-C stretching vibrations of the methoxy group are expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Thiophene & Phenyl Rings | 3100 - 3000 |
| Aliphatic C-H Stretch | Methoxy (-OCH₃) | 3000 - 2850 |
| Aromatic C=C Stretch | Thiophene & Phenyl Rings | 1600 - 1450 |
| Asymmetric C-O-C Stretch | Methoxy Ether | ~1250 |
| Symmetric C-O-C Stretch | Methoxy Ether | ~1030 |
| C-S Stretch | Thiophene Ring | 850 - 650 |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a critical analytical technique for confirming the molecular structure of this compound. This method provides an accurate determination of the molecule's mass-to-charge ratio (m/z), which validates its elemental composition and offers insights into its structural arrangement through fragmentation analysis.
For this compound, high-resolution mass spectrometry (HRMS) can be employed to confirm its elemental formula, C₁₈H₁₆O₂S. The technique is precise enough to distinguish the compound's exact mass from other molecules with the same nominal mass. The molecular weight of the constitutional isomer 2,5-bis(4-methoxyphenyl)thiophene (B3063043) is 296.0871 Da, which is identical to the target compound. uni.lu
The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that helps in structural elucidation. For aromatic compounds containing methoxy groups, a characteristic fragmentation pathway involves the initial loss of a methyl radical (•CH₃), which has a mass of 15 Da. This is followed by the subsequent loss of a carbon monoxide (CO) molecule, with a mass of 28 Da. Other fragments can be generated from cleavages within the thiophene ring or at the bond connecting the phenyl and thiophene rings.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M]⁺• | 296.09 | Molecular Ion |
| [M-CH₃]⁺ | 281.07 | Loss of a methyl radical from one methoxy group |
| [M-2CH₃]⁺• | 266.04 | Loss of both methyl radicals |
| [M-CH₃-CO]⁺ | 253.06 | Loss of a methyl radical and a carbon monoxide molecule |
Note: The m/z values are predicted based on characteristic fragmentation patterns of related methoxy-substituted aromatic compounds.
Electroanalytical Characterization
The electroanalytical characterization of this compound provides fundamental insights into its electronic properties, including its redox behavior and the stability of its charged species. These properties are crucial for its potential application in optoelectronic devices. uni-halle.de
Cyclic Voltammetry for Redox Potentials and Electrochemical Behavior
Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of compounds like 2,5-bis(het)aryl substituted thiophenes. uni-halle.deresearchgate.net By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials of a molecule.
Studies on a series of 2,5-bis(het)aryl substituted thiophenes have shown that these compounds undergo both electrochemical oxidation and reduction. uni-halle.de For a closely related derivative, 2,5-bis(4-methoxyphenyl)thiophene, a one-electron reversible oxidation and reduction process is observed, indicating the formation of a stable radical cation (cation with an unpaired electron) and radical anion, respectively. uni-halle.de The methoxy groups, being electron-donating, help to stabilize the resulting radical cation formed during oxidation. uchile.cl
The electrochemical polymerization of thiophene and its derivatives can also be monitored using cyclic voltammetry. researchgate.net In the anodic scan, an initial oxidation of the monomer occurs, and upon repeated cycles, the deposition and subsequent oxidation (doping) of the polymer film can be observed. researchgate.net The electrochemical behavior of substituted terthiophenes has also been extensively investigated, revealing that substituents significantly influence the redox potentials. mdpi.com
Table 2: Representative Redox Potentials for a Substituted 2,5-Bis(aryl)thiophene Derivative
| Process | Potential (V vs. Fc/Fc⁺) | Description |
| First Oxidation | +0.78 | Reversible formation of the radical cation (M⁺•) |
| First Reduction | -1.98 | Reversible formation of the radical anion (M⁻•) |
Note: Data is based on the reported values for a cyano-substituted derivative with a Ph-Th-Ph backbone and a methoxy substituent (R=CH₃O), measured in acetonitrile (B52724) with 0.1 M n-Bu₄NPF₆ as the supporting electrolyte. uni-halle.de These values provide a reference for the expected behavior of this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Ions
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radical ions. nih.gov It is an indispensable tool for confirming the generation of radical cations and anions during the electrochemical processes observed in cyclic voltammetry. uni-halle.deresearchgate.net
When this compound is electrochemically oxidized, it forms a radical cation. EPR spectroscopy can detect this species and provide information about its electronic structure. For a related methoxy-substituted derivative, the EPR spectrum recorded upon oxidation shows a signal with a g-value of 2.0026 and a distinct hyperfine structure. uni-halle.de The g-value is a characteristic property of the radical, and the hyperfine structure arises from the interaction of the unpaired electron with surrounding magnetic nuclei (like ¹H), offering insights into the spin density distribution across the molecule. uni-halle.de The detection of a stable EPR signal confirms the formation of the radical cation. uni-halle.denih.gov
Combined Spectroelectrochemical Methods (EPR/UV-Vis-NIR)
To gain a comprehensive understanding of the charged species, a powerful approach is to use combined or "hyphenated" spectroelectrochemical methods. uni-halle.de The in situ triple technique, which combines cyclic voltammetry, EPR, and UV-Vis-NIR absorption spectroscopy, allows for the simultaneous monitoring of electrochemical events and the resulting changes in magnetic and optical properties. uni-halle.dersc.org
This combined method provides unequivocal evidence linking specific redox states to their unique spectroscopic signatures. researchgate.net As the potential is swept to oxidize the neutral molecule, the EPR signal confirms the formation of the radical cation, while the UV-Vis-NIR spectrum shows the disappearance of the neutral molecule's absorption bands and the appearance of new, strong absorptions corresponding to the radical cation. uni-halle.de These new absorptions, often in the visible and near-infrared regions, are characteristic of the charged species (polarons) and are responsible for the electrochromic properties of these materials. uni-halle.dersc.org
The oxidation of 2-diphenylamino-substituted thiophenes, for example, has been studied in detail using ESR-UV/Vis/NIR spectroelectrochemistry, revealing the structure of the radical cation intermediates and subsequent dimer formation. nih.gov This powerful combination of techniques is essential for elucidating the structure-property relationships in thiophene-based materials relevant for redox-related applications. uni-halle.de
Computational and Theoretical Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of organic molecules. By approximating the electron density of a system, DFT methods can accurately predict molecular geometries, electronic structures, and various reactivity parameters.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in 2,5-Bis(2-methoxyphenyl)thiophene is determined through geometry optimization using DFT calculations. These calculations seek the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.
The thiophene (B33073) ring itself is a planar five-membered ring. wikipedia.org In substituted thiophenes, the planarity of the ring is generally maintained, with the substituents extending from it. For this compound, the key conformational variables are the dihedral angles between the thiophene ring and the two methoxyphenyl groups. These angles are influenced by steric hindrance and electronic interactions between the aromatic systems.
In a related compound, 2,5-bis(p-methoxyphenylhydroxymethyl)thiophene, crystallographic data revealed a conformation where one hydroxymethyl fragment is synplanar to the sulfur atom of the thiophene ring, while the other is anticlinal. nih.gov For this compound, computational studies on similar 2,5-diarylthiophenes suggest that the phenyl rings are twisted with respect to the central thiophene ring to minimize steric repulsion. The presence of the methoxy (B1213986) group at the ortho position of the phenyl rings can further influence this twisting.
Table 1: Selected Optimized Geometrical Parameters of Thiophene and a Related Derivative
| Parameter | Thiophene (Experimental) | Thiophene-2-carboxamide Derivative (Calculated) |
| C-S Bond Length (Å) | - | 1.73 - 1.75 |
| C=C Bond Length (Å) | 1.370 | - |
| C-C Bond Length (Å) | 1.423 | - |
| C-S-C Bond Angle (°) | 92.2 | 110.84 - 112.45 |
| C-C-S Bond Angle (°) | 111.5 | - |
| C-C-C Bond Angle (°) | 112.4 | - |
Data for the thiophene-2-carboxamide derivative was calculated at the B3LYP/6-311G(d,p) level of theory. semanticscholar.org
Frontier Molecular Orbital (FMO) Analysis and HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity and lower stability. epstem.net
In this compound, the presence of the electron-donating methoxy groups and the extended π-conjugation across the thiophene and phenyl rings are expected to raise the HOMO energy level and lower the LUMO energy level, resulting in a relatively small HOMO-LUMO gap. Studies on methoxy-substituted thiophenes have shown that the methoxy group destabilizes the highest π orbital, leading to a higher HOMO energy. researchgate.net The distribution of the HOMO is typically across the entire π-conjugated system, while the LUMO is also delocalized, indicating the potential for intramolecular charge transfer upon electronic excitation. For a series of thiophene sulfonamide derivatives, the calculated HOMO-LUMO energy gaps were in the range of 3.44–4.65 eV. semanticscholar.org
Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Related Thiophene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Thiophene | -6.561 | -0.360 | 6.201 |
| 2-Methoxythiophene (B42098) | -5.913 | -0.326 | 5.587 |
| Thiophene Sulfonamide Derivative 1 | -6.71 | -1.94 | 4.77 |
| Thiophene Sulfonamide Derivative 7 | -6.01 | -2.57 | 3.44 |
Data for thiophene and 2-methoxythiophene were calculated at the B3LYP/6-311++G(d,p) level. epstem.net Data for thiophene sulfonamide derivatives were calculated at the B3LYP/6-311G(d,p) level. semanticscholar.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.
Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential.
For this compound, the MEP map is expected to show negative potential (red) around the oxygen atoms of the methoxy groups and the sulfur atom of the thiophene ring, reflecting their high electronegativity and the presence of lone pairs of electrons. The aromatic rings are also likely to exhibit regions of negative potential. Positive potential (blue) is anticipated around the hydrogen atoms. The distribution of electrostatic potential is influenced by the type and position of substituents on the thiophene ring. jchps.com
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are employed to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β).
Molecules with large β values are considered promising candidates for NLO materials. The magnitude of β is influenced by factors such as extended π-conjugation, the presence of electron-donating and electron-withdrawing groups, and intramolecular charge transfer.
The structure of this compound, with its electron-donating methoxy groups and conjugated system, suggests the potential for significant NLO response. Computational studies on thiophene-based azo dyes have demonstrated that the introduction of donor and acceptor groups can significantly enhance NLO properties. researchgate.net For a series of thiophene sulfonamide derivatives, the calculated first hyperpolarizability values varied, with a derivative containing a methoxy group exhibiting the highest value. semanticscholar.org
Analysis of Global Reactivity and Stability Parameters
Several global reactivity and stability parameters can be derived from the HOMO and LUMO energies to provide a quantitative measure of a molecule's chemical behavior. These parameters include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive than hard molecules.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ = -χ).
For this compound, the presence of electron-donating methoxy groups is expected to decrease the ionization potential and chemical hardness, thereby increasing its reactivity.
Table 3: Global Reactivity Descriptors for Thiophene and 2-Methoxythiophene
| Parameter | Thiophene (eV) | 2-Methoxythiophene (eV) |
| Ionization Potential (I) | 6.561 | 5.913 |
| Electron Affinity (A) | 0.360 | 0.326 |
| Electronegativity (χ) | 3.460 | 3.120 |
| Chemical Hardness (η) | 3.100 | 2.794 |
| Chemical Softness (S) | 0.161 | 0.179 |
| Electrophilicity Index (ω) | 1.932 | 1.748 |
Calculated from HOMO and LUMO energies obtained at the B3LYP/6-311++G(d,p) level. epstem.net
Quantum Chemical Studies on Electronic Transitions
Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to investigate the electronic transitions in molecules. These studies provide information about the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic excitations.
For aromatic molecules like this compound, the electronic transitions are typically of the π → π* and n → π* types. The π → π* transitions involve the promotion of an electron from a π bonding orbital to a π antibonding orbital and are usually intense. The n → π* transitions, which involve the promotion of a non-bonding electron (from the sulfur or oxygen atoms) to a π antibonding orbital, are generally weaker.
The presence of the methoxy groups, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption spectrum of this compound compared to unsubstituted thiophene. Theoretical studies on thiophene-based dyes have shown that the electronic transitions can be tuned by modifying the molecular structure. researchgate.net In a study of 2,5-bis(5-tert-butyl-benzoxazole-2-yl) thiophene, both experimental and computational methods were used to assess its electronic absorption and emission spectra in various solvents. researchgate.net
Intramolecular Charge Transfer (ICT) Characteristics
Intramolecular charge transfer (ICT) is a fundamental process in many organic chromophores where photoexcitation leads to a significant redistribution of electron density from a donor part of the molecule to an acceptor part. In this compound, the methoxy (-OCH₃) groups act as electron-donating moieties, while the central thiophene ring and the phenyl rings form a π-conjugated bridge that facilitates this charge redistribution.
Upon absorption of light, the molecule transitions from the ground state (S₀) to an excited state (S₁). This excitation often involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on similar donor-π-acceptor (D-π-A) thiophene systems show that the HOMO is typically localized on the electron-donating groups and parts of the π-bridge, whereas the LUMO is distributed over the acceptor and the π-bridge. rsc.org For this compound, a symmetric D-π-D structure, the charge transfer upon excitation is expected to be more complex, potentially involving a redistribution of charge from the terminal methoxyphenyl groups towards the central thiophene ring.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating such excited-state phenomena. researchgate.net Calculations on related thiophene derivatives reveal that the S₀ → S₁ transition possesses a significant ICT character. nih.gov This is evidenced by a substantial change in the dipole moment between the ground and excited states. rsc.org The presence of electron-donating methoxy groups enhances the ICT character, leading to excited states that are more polar than their corresponding ground states. rsc.org This charge transfer is also associated with geometric relaxation in the excited state, where the molecule may adopt a more planar conformation to facilitate delocalization. acs.org
Table 1: Conceptual ICT Characteristics for this compound based on Analogous Systems
| Parameter | Description | Expected Finding |
|---|---|---|
| HOMO Distribution | Location of the highest energy electrons | Primarily on the methoxyphenyl groups and the thiophene ring. |
| LUMO Distribution | Location of the lowest energy unoccupied orbitals | Distributed across the thiophene and phenyl rings. |
| Excitation Nature | Primary orbital transition | π → π* with significant charge-transfer character. |
| Dipole Moment Change (Δµ) | Difference in polarity between excited and ground states | A significant increase (Δµ > 0) upon excitation to the ICT state. rsc.org |
Solvation Effects on Photophysical Parameters (using continuum models)
The highly polar nature of the ICT excited state means that the photophysical properties of this compound are expected to be highly sensitive to the solvent environment. This phenomenon, known as solvatochromism, can be effectively studied using continuum solvation models like the Polarizable Continuum Model (PCM) or its integral equation formalism variant (IEF-PCM). uni-halle.de These models simulate the solvent as a continuous dielectric medium, allowing for the calculation of solute-solvent interactions.
In nonpolar solvents, the emission energy is high (blue-shifted). As the solvent polarity increases, the solvent dipoles reorganize around the excited-state dipole of the solute, leading to its stabilization. This stabilization lowers the energy of the excited state more than the ground state, resulting in a progressive red-shift (bathochromic shift) in the fluorescence emission spectrum. rsc.org Studies on structurally similar methoxyphenyl-thiophene derivatives have shown significant red shifts in fluorescence (over 60 nm) when moving from nonpolar to polar aprotic solvents. rsc.org The absorption spectrum is typically less affected, showing only a small red shift. rsc.org
Multi-parametric relationships, such as the Kamlet-Taft and Catalán models, can be used to dissect the specific versus non-specific solute-solvent interactions. rsc.org For analogous thiophene systems, non-specific interactions related to solvent dipolarity and polarizability have been found to be the dominant factors controlling the solvatochromic shifts. rsc.org
Table 2: Representative Solvatochromic Data for a Methoxyphenyl-Thiophene Derivative (MOT) rsc.org
| Solvent | Polarity Function (Δf) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| Cyclohexane | 0.000 | 370 | 416 | 3130 |
| Toluene | 0.014 | 374 | 430 | 3750 |
| Chloroform | 0.148 | 374 | 455 | 5090 |
| Acetonitrile (B52724) | 0.305 | 371 | 473 | 6400 |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgq-chem.com This method is exceptionally useful for quantifying charge delocalization and donor-acceptor interactions within a molecule. materialsciencejournal.org
In an NBO analysis of this compound, the electronic wavefunction is interpreted in terms of occupied "Lewis-type" orbitals (bonds, lone pairs) and unoccupied "non-Lewis-type" orbitals (antibonds, Rydberg orbitals). materialsciencejournal.org Delocalization effects are identified as weak occupancies of the non-Lewis orbitals, which signal departures from an idealized, perfectly localized Lewis structure. wikipedia.org
These delocalizations are quantified using second-order perturbation theory to evaluate the stabilization energy (E⁽²⁾) associated with a donor-acceptor interaction between a filled (donor) NBO and an empty (acceptor) NBO. wisc.edu For this compound, significant donor-acceptor interactions are expected to include:
Delocalization from the lone pairs (n) of the methoxy oxygen atoms to the antibonding π* orbitals of the adjacent phenyl ring (nO → π*C-C).
Delocalization from the lone pair (n) of the thiophene sulfur atom to the antibonding π* orbitals of the thiophene ring (nS → π*C-C).
Delocalization from the π bonds of the phenyl rings into the π* antibonds of the thiophene ring, and vice versa (π → π*).
These interactions confirm the electronic communication along the conjugated backbone and are fundamental to the ICT characteristics of the molecule.
Table 3: Principal Donor-Acceptor Interactions Expected from NBO Analysis
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E⁽²⁾ (kcal/mol) | Description |
|---|---|---|---|
| n(O) | π*(C-C)phenyl | High | Delocalization of oxygen lone pair into the phenyl ring. |
| n(S) | π*(C-C)thiophene | Moderate | Delocalization of sulfur lone pair into the thiophene ring. |
| π(C-C)phenyl | π*(C-C)thiophene | Moderate | π-conjugation between phenyl and thiophene rings. |
Spin Distribution Analysis in Electrogenerated Charged Species
Electrochemical oxidation of this compound removes an electron to form a radical cation (or polaron). The distribution of the resulting unpaired electron's spin density is a key indicator of how charge is delocalized in the oxidized state. This can be investigated experimentally using Electron Paramagnetic Resonance (EPR) spectroscopy and computationally with methods like DFT. uni-halle.deresearchgate.net
For related aryl-substituted thiophenes, DFT calculations have shown that in the radical cation, the spin density is not confined to a single atom but is extensively delocalized over the entire π-conjugated framework. uni-halle.de In the radical cation of this compound, the spin is expected to be distributed across the central thiophene ring and both methoxyphenyl units. EPR studies on analogous compounds confirm that the unpaired electron spin has significant hyperfine coupling with the protons on both the phenylene and thiophene rings, as well as with the protons of the methoxy group, supporting this picture of widespread delocalization. uni-halle.de
The distribution is not necessarily uniform. The highest spin densities are typically found on the carbon atoms of the thiophene ring and specific carbons within the phenyl rings, consistent with the shape of the HOMO from which the electron was removed. The sulfur atom of the thiophene ring also participates in the spin density distribution. uni-halle.de This delocalization is crucial as it stabilizes the charged species and is a key property for applications in electrochromic and conductive materials. uni-halle.de
Table 4: Expected Spin Density Distribution in the Radical Cation
| Molecular Fragment | Expected Spin Density Contribution | Supporting Evidence |
|---|---|---|
| Thiophene Ring | High | Delocalized across C and S atoms. uni-halle.de |
| Phenyl Rings | Significant | Distributed over the aromatic carbons. uni-halle.de |
| Methoxy Groups | Small but non-zero | Hyperfine coupling with -OCH₃ protons observed in EPR. uni-halle.de |
Crystallographic Analysis and Supramolecular Chemistry
Single Crystal X-ray Diffraction (SCXRD) Studies
Single Crystal X-ray Diffraction (SCXRD) is the definitive technique for elucidating the solid-state structure of a crystalline material. Although a specific SCXRD study for 2,5-Bis(2-methoxyphenyl)thiophene is not publicly documented, we can predict its structural parameters based on analogous compounds.
In related structures, such as 2,5-bis(p-methoxyphenylhydroxymethyl)thiophene, the molecule adopts a specific conformation in the crystal, with one hydroxymethyl fragment being synplanar to the sulfur atom of the thiophene (B33073) ring and the other being anticlinal. evitachem.com For this compound, steric hindrance between the ortho-methoxy groups and the thiophene ring would likely lead to a non-planar conformation. The methoxyphenyl rings would be twisted out of the plane of the thiophene ring.
In a similar vein, the crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde shows that the two benzene (B151609) rings are nearly perpendicular to each other, with a dihedral angle of 84.50(10)°. google.com They are also significantly twisted with respect to the thiophene ring, at dihedral angles of 59.15(9)° and 66.61(9)°. google.com This suggests that a "propeller-like" conformation is common for such multi-ring systems. Theoretical studies on 2-methoxythiophene (B42098) also indicate that the dihedral angle between the thiophene and methoxy (B1213986) group influences the planarity and symmetry of the molecule. bldpharm.com
The precise bond lengths, bond angles, and dihedral angles define the molecular geometry. These parameters can be accurately determined from SCXRD data. For this compound, we can infer expected values from published data on similar molecules.
The table below presents crystallographic data for a related compound, 2,5-bis(p-methoxyphenylhydroxymethyl)thiophene, which can serve as a reference for the expected bond angles in a disubstituted thiophene system. evitachem.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 5.045 (3) |
| b (Å) | 29.115 (7) |
| c (Å) | 11.924 (2) |
| β (°) ** | 94.82 (3) |
| V (ų) ** | 1745.2 |
| Z | 4 |
| Data for 2,5-bis(p-methoxyphenylhydroxymethyl)thiophene evitachem.com |
A significant observation in the structure of 2,5-bis(p-methoxyphenylhydroxymethyl)thiophene is the difference in the C-C-O bond angles of the two side chains [106.7(3)° and 110.7(3)°]. evitachem.com This variation is attributed to a short S...O contact, indicating a specific intramolecular interaction influencing the molecular geometry. evitachem.com Similar intramolecular forces would likely be at play in this compound.
Analysis of Intermolecular Interactions in the Crystal Lattice
The way molecules pack in a crystal is governed by a network of intermolecular interactions. These non-covalent forces are critical in determining the stability and properties of the crystalline material.
While this compound lacks strong hydrogen bond donors like O-H or N-H, it can participate in weaker C—H⋯O hydrogen bonds. The oxygen atoms of the methoxy groups are potential hydrogen bond acceptors, and the hydrogen atoms on the phenyl and thiophene rings can act as donors.
Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (like sulfur) as an electrophilic region. In thiophene derivatives, the sulfur atom can engage in attractive interactions with nucleophiles, such as oxygen atoms.
Intramolecular S...O contacts have been observed to influence the conformation of thiophene-containing compounds. nih.gov For instance, in N-(2-thienyl)amides, the Z-conformers are stabilized by 1,5-type intramolecular S···O=C interactions. nih.gov In the solid state, short intermolecular S...O contacts can also be a significant structure-directing force. The crystal structure of 2,5-bis(p-methoxyphenylhydroxymethyl)thiophene reveals a short S...O contact that influences the bond angles of the molecule. evitachem.com Given the presence of two methoxy oxygen atoms in this compound, both intramolecular and intermolecular S...O chalcogen bonds are plausible and would contribute to the stability of the crystal lattice.
Pi-stacking interactions are non-covalent interactions between aromatic rings. These are crucial in the packing of many organic semiconductor materials as they can facilitate charge transport. The thiophene and methoxyphenyl rings of this compound are all π-systems and are therefore capable of engaging in π-stacking.
The geometry of π-stacking can vary, from a perfectly co-facial arrangement to offset or edge-to-face configurations. The specific arrangement is a balance between attractive dispersion forces and repulsive electrostatic interactions. Computational studies on thiophene dimers show that the interaction energy is highly dependent on the orientation of the rings, with dispersion being the major attractive force. uni.lu While electrostatic interactions are weaker, their orientation dependence plays a significant role in determining the final stacked geometry. uni.lu In the crystal lattice of this compound, π-stacking between adjacent molecules would likely be a key feature, influencing the electronic properties of the material.
Principles of Crystal Engineering and Self-Assembly Relevant to Thiophene Derivatives
The fields of crystal engineering and supramolecular chemistry offer a framework for understanding and predicting the three-dimensional arrangement of molecules in the solid state. For thiophene derivatives, these principles are crucial as their solid-state packing significantly influences their electronic and optical properties, which are vital for applications in organic electronics. nih.gov The self-assembly of these molecules into well-defined architectures is governed by a complex interplay of various non-covalent interactions. chemrxiv.org
The control over the self-assembly of molecules containing thiophene requires a deep understanding of the relationship between the molecular features and the forces that direct the structure. acs.orgnih.gov The primary intermolecular interactions that dictate the crystal packing of thiophene derivatives include π-π stacking, hydrogen bonding, C-H···π interactions, and interactions involving the sulfur heteroatom. nih.govacs.orgnih.gov
Intermolecular Interactions Driving Self-Assembly:
Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding, such as amides or hydroxyls, provides a powerful tool for directing the self-assembly of thiophene derivatives. chemrxiv.orgnih.gov These strong, directional interactions can guide molecules into specific arrangements like head-to-head or head-to-tail packing. nih.gov For example, studies on monofunctionalized thiophenes have shown that altering the position of an amide linkage can completely change the packing motif. acs.orgnih.gov In more complex systems, hydrogen bonds can link stacks of molecules together, creating robust, higher-order structures. acs.org
Sulfur-Based Interactions: The sulfur atom in the thiophene ring can participate in various non-covalent interactions. Short S···S contacts have been observed in the crystal structures of some sulfur-containing aromatic molecules, although their contribution to crystal stability is a subject of study, with dispersion interactions often being more significant. dntb.gov.ua More definitively, the sulfur atom can act as a hydrogen bond acceptor in C-H···S interactions or participate in other non-bonded attractive interactions, such as short S···O contacts, which can influence molecular conformation. nih.govnih.gov For instance, in the crystal structure of 2,5-bis(p-methoxyphenylhydroxymethyl)thiophene, a short intramolecular S···O contact is observed, indicating an attractive interaction. nih.goviucr.org
The precise balance and competition between these various weak interactions determine the ultimate crystal structure. acs.org By strategically modifying the molecular structure of thiophene derivatives, it is possible to tune these interactions and thus engineer the solid-state packing to achieve desired material properties.
While a specific crystallographic study for this compound is not publicly available, extensive research on closely related compounds provides significant insight. A detailed crystallographic analysis of 2,5-bis(p-methoxyphenylhydroxymethyl)thiophene , an analogue with a similar core structure, reveals key packing features and intermolecular interactions that are relevant for understanding the target compound.
Crystallographic Data for 2,5-bis(p-methoxyphenylhydroxymethyl)thiophene nih.goviucr.org
| Parameter | Value |
| Chemical Formula | C₂₀H₂₀O₄S |
| Molecular Weight | 356.4 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.045(3) Å |
| b = 29.115(7) Å | |
| c = 11.924(2) Å | |
| β = 94.82(3)° | |
| Volume | 1745.2 ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | 1.357 g/cm³ |
| Key Intermolecular Interactions | O-H···O Hydrogen Bonds, Short S···O contact |
| Molecular Conformation | One hydroxymethyl fragment is synplanar to the sulfur atom, while the other is anticlinal. |
This interactive table summarizes the crystallographic data for a closely related analogue, 2,5-bis(p-methoxyphenylhydroxymethyl)thiophene, as reported in the literature. nih.goviucr.org The data illustrates the typical parameters obtained from a single-crystal X-ray diffraction study.
In the crystal structure of this analogue, the molecules are stabilized by a linear chain of O-H···O hydrogen bonds running parallel to the crystallographic a-axis. iucr.org A notable feature is a short intramolecular S···O contact, which suggests a non-bonded attractive interaction that influences the conformation of one of the side chains. nih.goviucr.org This type of detailed structural information is invaluable for establishing structure-property relationships in thiophene-based materials.
Applications in Advanced Functional Materials and Devices
Organic Electronic Devices
Thiophene-based molecules are fundamental to the development of organic electronic devices due to their favorable charge transport characteristics and tunable electronic energy levels.
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are key components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Materials based on substituted thiophenes are widely explored for this purpose. However, there are no specific studies available that report the fabrication or performance of OFETs using 2,5-Bis(2-methoxyphenyl)thiophene as the semiconducting layer. Consequently, data on its charge carrier mobility, on/off ratio, or threshold voltage in a transistor configuration are not available.
Organic Photovoltaics (OPVs)
In the field of Organic Photovoltaics (OPVs), thiophene (B33073) derivatives often serve as the electron donor material in a bulk heterojunction (BHJ) blend with an electron acceptor. The energy levels (HOMO and LUMO) and absorption spectrum of the donor are critical for achieving high power conversion efficiencies. There is currently no published research detailing the use of this compound as a donor material in organic solar cells. Therefore, key photovoltaic parameters such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) for devices based on this compound have not been reported.
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The electroluminescent properties of organic materials are harnessed in Organic Light-Emitting Diodes (OLEDs). The color and efficiency of an OLED depend on the photophysical properties of the emissive material. While many substituted diarylthiophenes exhibit fluorescence, specific data on the photoluminescence quantum yield, emission spectrum, and performance in OLED devices for this compound are absent from the scientific literature.
Semiconducting Materials with Tunable Charge Transport Properties
The charge transport properties of organic semiconductors can be tuned by modifying their chemical structure. The introduction of substituent groups, such as the methoxy (B1213986) groups in this compound, can alter molecular packing and electronic orbitals, thereby influencing whether the material predominantly transports holes (p-type), electrons (n-type), or both (ambipolar). Theoretical studies on related molecules suggest that methoxy groups can impact charge transport, but specific experimental or computational studies to determine and tune the charge transport properties of this compound have not been reported.
Optoelectronic Systems
Optoelectronic systems combine optical and electronic functionalities, a domain where organic materials have shown unique advantages.
Light-Emitting Transistors (LETs) and Lasers
Organic Light-Emitting Transistors (LETs) are advanced devices that integrate the switching function of a transistor with the light-emitting capability of an OLED. Similarly, achieving electrically pumped organic semiconductor lasers is a major goal in the field. Both applications require materials with high charge mobility and excellent luminescent properties. Given the lack of data on either of these characteristics for this compound, its application in LETs or organic lasers has not been explored.
Chemical Sensors and Biosensors
Polymers derived from this compound are promising candidates for use in chemical and biosensors due to the inherent sensitivity of polythiophene-based systems to external stimuli. The sensing mechanism in these materials is typically rooted in changes to their photophysical or electronic properties upon interaction with a target analyte.
The primary sensing mechanism is often based on fluorescence modulation. Conjugated polymers like poly(this compound) can be highly fluorescent. The delocalized π-electron system along the polymer backbone is responsible for this emission. When an analyte binds to the polymer, it can disrupt this conjugation or interact with the polymer's excited state, leading to a change in fluorescence intensity or wavelength. wikipedia.org
Two common mechanisms for this change are:
Photoinduced Electron Transfer (PET): In a PET-based sensor, the polymer can act as a fluorophore and binding sites for an analyte can act as a quencher (or vice-versa). In the absence of the analyte, the polymer fluoresces normally. Upon binding, an electron transfer can occur between the analyte and the excited polymer, providing a non-radiative pathway for the polymer to return to its ground state, thus quenching the fluorescence. The presence of methoxy groups can influence the electron density of the polymer backbone, tuning its sensitivity to specific analytes. dntb.gov.ua
Aggregation-Caused Quenching (ACQ): The binding of an analyte can sometimes induce aggregation of the polymer chains. This close packing leads to intermolecular interactions that create non-radiative decay pathways, quenching the fluorescence. mdpi.com
The interaction of a target molecule with the polymer film can induce a detectable colorimetric or fluorescent response. wikipedia.org For instance, the binding of metal ions can be detected through the strong coordination between the ions and the polymer, leading to significant fluorescence quenching. dntb.gov.ua This principle allows for the design of highly sensitive and selective sensors for environmental monitoring and biological detection. mdpi.comnih.gov
Electrochromic Devices and Materials
Electrochromism is the phenomenon where a material reversibly changes its color in response to an applied electrical potential. researchgate.netresearchgate.net Polymers derived from this compound are excellent candidates for the active layers in electrochromic devices, such as smart windows, displays, and electronic paper. researchgate.net
The electrochromic properties of these polythiophenes stem from the creation of charge carriers (polarons and bipolarons) along the conjugated backbone during electrochemical oxidation (doping) and reduction (dedoping). wikipedia.org In its neutral, undoped state, the polymer has a specific color determined by its π-π* transition. When a voltage is applied, the polymer is oxidized, removing electrons from the backbone. This creates new electronic states within the bandgap, which alters the material's light absorption properties and results in a distinct color change. researchgate.netmdpi.com
The methoxy substituents on the phenyl rings play a crucial role in tuning these properties. As electron-donating groups, they can lower the oxidation potential of the monomer, making the resulting polymer easier to switch between its neutral and oxidized states. cardiff.ac.uk This can lead to devices with lower power consumption. Furthermore, the substituents influence the planarity of the polymer chain, which affects the color contrast (the difference in transparency between the two states) and the switching speed.
The performance of electrochromic materials is evaluated based on several key parameters, as detailed in the table below.
| Parameter | Description | Typical Values for Substituted Polythiophenes |
|---|---|---|
| Optical Contrast (ΔT) | The percentage difference in transmittance between the colored (doped) and bleached (undoped) states. | 30% - 50% mdpi.com |
| Switching Time | The time required for the material to switch between its colored and bleached states. | < 1 second mdpi.com |
| Coloration Efficiency (CE) | The change in optical density per unit of charge injected or ejected, indicating energy efficiency. | 350 - 500 cm²/C mdpi.com |
| Cycling Stability | The ability of the material to retain its electrochromic performance over a large number of switching cycles. | >90% retention after 10,000 cycles mdpi.com |
Advanced Polymeric Materials
Development of Conductive and Semiconducting Polythiophenes
Polythiophenes are a major class of conducting polymers, but the parent polymer is insoluble and difficult to process. wikipedia.org The introduction of substituents, such as the 2-methoxyphenyl groups in this compound, is a key strategy to improve solubility and processability, allowing for the fabrication of thin films and devices from solution.
Polymers of this compound can be synthesized via chemical or electrochemical oxidative polymerization. cmu.edujournalskuwait.org In its pristine, undoped state, the polymer is a semiconductor. To achieve high electrical conductivity, it must be doped. Doping involves treating the polymer with an oxidizing agent (p-doping), which removes electrons from the π-conjugated backbone. wikipedia.org This process creates mobile charge carriers (polarons and bipolarons), allowing electrons to move along the polymer chain and resulting in a significant increase in conductivity. wikipedia.org
The conductivity of doped polythiophenes is influenced by factors such as the degree of doping, the regioregularity of the polymer chain, and the nature of the substituents. wikipedia.org While specific conductivity data for poly(this compound) is not widely reported, values for analogous substituted polythiophenes can reach significant levels, making them suitable for applications like antistatic coatings, electrodes, and the semiconducting layer in organic field-effect transistors (OFETs). nih.govkpi.ua
| Polythiophene Derivative | Dopant | Reported Conductivity (S/cm) |
|---|---|---|
| Regiorandom Poly(3-alkylthiophene) | FeCl₃ | ~50 wikipedia.org |
| Regioregular Poly(3-alkylthiophene) | FeCl₃ | ~140 wikipedia.org |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | PSS | 1 - 1000 |
| Polar Polythiophene (Pg₃2T-TT) | TfOH vapor | up to 1173.9 nih.gov |
Building Blocks for Complex Organic Molecules
Beyond its use in polymers, this compound serves as a versatile building block in organic synthesis for the construction of more complex, well-defined molecular architectures. The thiophene ring can be further functionalized, and the methoxyphenyl groups can be modified to create a wide array of derivatives with tailored properties.
Modern cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are commonly employed to synthesize 2,5-diarylthiophenes. Conversely, if one starts with a pre-functionalized 2,5-dihalothiophene, the 2-methoxyphenyl groups can be introduced using these same methods. This synthetic versatility allows chemists to incorporate the this compound scaffold into larger systems.
This approach has been used to create molecules for various applications, including:
Organic Electronics: Synthesizing oligomers and small molecules for use as semiconductors in OFETs and as emitters in OLEDs. mdpi.com
Medicinal Chemistry: Developing 2,5-diaryl-substituted thiophenes as mimetics of α-helices to modulate protein-protein interactions. For example, such compounds have been investigated as inhibitors of amyloid fibril formation, which is relevant to diseases like type 2 diabetes. researchgate.net Other derivatives have been synthesized as inhibitors for various enzymes. nih.gov
The compound's structure provides a rigid and electronically active core that can be elaborated upon to produce a diverse range of functional molecules. derpharmachemica.com
Future Research Directions and Emerging Opportunities
Rational Design of New Derivatives with Tailored Electronic and Optical Properties
The core structure of 2,5-Bis(2-methoxyphenyl)thiophene is ripe for modification, allowing for the rational design of new derivatives with precisely tailored properties. The introduction of various functional groups can systematically tune the material's electronic and optical characteristics. For instance, the strategic placement of electron-donating or electron-withdrawing groups on the phenyl rings or the thiophene (B33073) core can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This, in turn, affects the material's bandgap, absorption and emission spectra, and charge transport capabilities. researchgate.netjksus.org
Research has shown that for similar thiophene-based compounds, the addition of electron-withdrawing groups tends to lower HOMO energy levels, while electron-donating groups can increase nucleophilicity. researchgate.netresearchgate.net The position and nature of these substituents are critical. For example, studies on thiophene-based chalcones demonstrate how varying the number and position of methoxy (B1213986) groups can shift a material's charge transport from p-channel to ambipolar. jksus.org This principle can be directly applied to design derivatives of this compound for specific semiconductor applications. Future research will focus on synthesizing a library of these derivatives to establish clear structure-property relationships, enabling the on-demand creation of materials for targeted applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov
Table 1: Predicted Effects of Functional Group Substitution on the Properties of Diaryl Thiophene Derivatives
| Functional Group Type | Example Substituents | Predicted Effect on HOMO/LUMO Levels | Impact on Optical Properties | Potential Application |
|---|---|---|---|---|
| Electron-Donating | Alkoxy (-OR), Amino (-NR₂) | Raises HOMO, smaller bandgap | Red-shift in absorption/emission | Red/NIR Emitters, p-type semiconductors |
| Electron-Withdrawing | Cyano (-CN), Nitro (-NO₂) | Lowers LUMO, smaller bandgap | Enhanced electron affinity, potential red-shift | n-type or ambipolar semiconductors |
| Halogens | Fluorine (-F), Chlorine (-Cl) | Lowers both HOMO and LUMO | Improved stability, can tune packing | Stable OFETs |
| Extended π-Conjugation | Additional Thiophene or Phenyl rings | Reduces bandgap | Significant red-shift, higher charge mobility | High-performance OFETs, Solar Cells |
This table is based on general principles observed in studies of substituted thiophene derivatives. researchgate.netjksus.orgresearchgate.net
Integration into Novel Device Architectures and Miniaturization
The promising electronic and optical properties of this compound make it a strong candidate for integration into a variety of novel device architectures beyond conventional transistors and displays. One emerging area is in organic afterglow nanoparticles (OANs) for biomedical applications, such as tumor diagnosis and therapy. mdpi.com Thiophene-functionalized polymers have already shown potential in this field, and small molecules like this compound could be engineered for similar purposes, offering advantages in purity and reproducibility. mdpi.com
Furthermore, the inherent processability of organic materials facilitates their use in flexible and wearable electronics, driving the trend toward miniaturization. Derivatives of this compound could be incorporated as the active layer in devices such as:
Flexible OFETs: For use in smart textiles, electronic skin, and bendable displays.
Bio-integrated Sensors: Where the material's electronic properties change in response to specific biological analytes.
Miniaturized Photodetectors: For compact sensing and imaging systems.
The challenge lies in optimizing the material for stability, processability (e.g., through ink-jet printing), and performance within these complex, multi-layered device structures. Future work will involve blending the thiophene derivatives with polymers, optimizing thin-film deposition techniques, and designing device interfaces to ensure efficient charge injection and extraction.
Table 2: Potential Novel Device Applications for this compound Derivatives
| Device Architecture | Key Required Properties | Research Focus |
|---|---|---|
| Organic Afterglow Nanoparticles (OANs) | High photoluminescence quantum yield, triplet state generation, biocompatibility | Design of derivatives for efficient energy transfer and chemical stability in biological environments. mdpi.com |
| Flexible OFETs | High charge carrier mobility, mechanical flexibility, ambient stability | Tuning molecular packing and thin-film morphology for resilience to mechanical stress. |
| Organic Photovoltaics (OPVs) | Broad absorption spectrum, suitable HOMO/LUMO alignment with acceptor materials | Bandgap engineering through donor-acceptor structures to maximize light harvesting. nih.gov |
| Bio-electronic Sensors | High sensitivity to target analytes, stable operation in aqueous environments | Functionalization with receptor groups for specific binding and signal transduction. |
Advanced Characterization Techniques for In Situ Studies
To fully understand and optimize the performance of this compound in devices, it is crucial to move beyond static, ex-situ characterization. Future research will increasingly rely on advanced techniques that allow for the in situ and operando study of materials. These methods provide real-time insights into how the material's structure and properties evolve under operational conditions, such as applied voltage, illumination, or mechanical stress.
For instance, techniques like time-resolved spectroscopy can track the excited-state dynamics crucial for OLEDs and photodetectors. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) can be used to monitor changes in the crystalline structure and molecular orientation of a thin film during annealing or device operation, which directly impacts charge transport in OFETs. For biomedical applications, advanced microscopy techniques could be used to observe the behavior of OANs within living cells, tracking their luminescence and interaction with subcellular structures. mdpi.com
Table 3: Advanced In Situ Characterization Techniques and Their Applications
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| In Situ GIWAXS | Real-time changes in crystal structure, molecular packing, and orientation. | Understanding how processing and device operation affect thin-film morphology and charge transport. |
| Time-Resolved Photoluminescence (TRPL) | Excited-state lifetimes, charge carrier recombination dynamics. | Optimizing emissive properties for OLEDs and light-harvesting efficiency in solar cells. |
| Operando Raman/FTIR Spectroscopy | Vibrational mode changes, indicating molecular conformation and charge state. | Probing charge-induced structural changes and degradation pathways during device operation. |
| Scanning Probe Microscopy (AFM/KPFM) under bias | Surface morphology, local electronic potential, and charge trapping sites. | Visualizing charge distribution and identifying performance-limiting defects at the nanoscale. |
Multi-Scale Computational Modeling for Predictive Material Design
The traditional trial-and-error approach to materials discovery is time-consuming and expensive. Multi-scale computational modeling offers a powerful alternative, enabling the predictive design of new materials with desired properties. nih.gov This approach spans multiple length and time scales, from the quantum mechanical behavior of a single molecule to the macroscopic performance of a device.
Quantum Chemistry (DFT): At the most fundamental level, Density Functional Theory (DFT) can predict the electronic properties (HOMO/LUMO energies, bandgap), optimized geometry, and vibrational frequencies of novel this compound derivatives before they are ever synthesized. researchgate.nettandfonline.com
Molecular Dynamics (MD): Using force fields derived from quantum calculations, MD simulations can predict how molecules pack in the solid state, revealing information about crystal structure and thin-film morphology, which are critical for charge transport.
Machine Learning (ML): As large datasets of experimental and computational results become available, ML and deep learning models can be trained to rapidly predict the properties of new candidate molecules, drastically accelerating the screening process. nih.gov Recent studies have successfully used ML to predict the density and other properties of thiophene derivatives with high accuracy. nih.gov
By integrating these computational tools, researchers can create a virtual feedback loop: designing new molecules in silico, predicting their properties, and then prioritizing the most promising candidates for experimental synthesis and characterization. This "materials-by-design" approach will be essential for unlocking the full potential of the this compound scaffold. nih.gov
Table 4: Hierarchy of Computational Modeling for Material Design
| Modeling Scale | Computational Method | Predicted Properties |
|---|---|---|
| Quantum (Single Molecule) | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT) | HOMO/LUMO energies, bandgap, absorption/emission spectra, reorganization energy. jksus.orgresearchgate.net |
| Molecular (Aggregates/Bulk) | Molecular Dynamics (MD), Monte Carlo Simulations | Crystal packing, thin-film morphology, charge transfer integrals, charge mobility. jksus.org |
| Continuum (Device) | Finite Element Analysis (FEA), Drift-Diffusion Models | Current-voltage characteristics, device efficiency, charge distribution. |
| High-Throughput Screening | Machine Learning (ML), Deep Neural Networks (DNN) | Rapid prediction of properties for large libraries of virtual compounds. nih.gov |
Q & A
Q. What are the established synthetic methodologies for 2,5-Bis(2-methoxyphenyl)thiophene?
Answer: The synthesis typically involves cross-coupling reactions, such as Stille coupling , where organotin reagents react with halogenated precursors under palladium catalysis. For example, microwave-assisted Stille polymerization in anhydrous chlorobenzene has been employed for analogous thiophene derivatives, yielding high-purity products after Soxhlet washing . Alternative routes include Suzuki-Miyaura coupling, leveraging boronic acid derivatives and aryl halides. Key considerations include optimizing reaction conditions (e.g., temperature, catalyst loading) and purification methods (e.g., column chromatography, recrystallization).
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Answer: Single-crystal X-ray diffraction is the gold standard. The compound’s bent molecular geometry and crystal packing (e.g., herringbone arrangements) are analyzed using software like SHELX for refinement . For instance, analogous thiophene derivatives exhibit upright molecular orientations relative to crystal planes, influencing optoelectronic properties . Experimental steps include crystal growth via slow evaporation, data collection with synchrotron radiation, and refinement of thermal displacement parameters.
Q. What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm molecular structure and substituent positions. For example, H NMR of similar compounds shows distinct aromatic proton shifts between 6.8–8.0 ppm .
- UV-Vis and Fluorescence Spectroscopy : Determine optical bandgaps and Stokes shifts. Derivatives like BBOT (a benzoxazolyl-thiophene) exhibit absorption maxima at ~365 nm and emission at ~435 nm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do the electronic properties of this compound influence its performance in optoelectronic devices?
Answer: The methoxyphenyl groups enhance electron-donating capacity, reducing the bandgap and improving charge transport in devices like OLEDs and FETs . Crystallographic studies show that upright molecular orientations in the crystal lattice facilitate anisotropic charge carrier mobility . Transient absorption spectroscopy reveals exciton diffusion lengths and recombination kinetics critical for photovoltaic applications .
Q. What strategies are employed to resolve contradictions in crystallographic data for thiophene derivatives?
Answer: Discrepancies in unit cell parameters or thermal motion are addressed via:
Q. What computational methods are used to predict the photophysical behavior of this compound?
Answer:
- Time-Dependent DFT (TD-DFT) : Models excited-state transitions and charge-transfer states. For example, simulations of thiophene-diketopyrrolopyrrole derivatives correlate HOMO-LUMO gaps with experimental absorption spectra .
- Molecular Dynamics (MD) : Simulates solvent effects on fluorescence quantum yields .
- Crystal Structure Prediction (CSP) : Algorithms like USPEX predict polymorph stability and packing motifs .
Methodological Notes
- Synthesis Optimization : Use microwave reactors to reduce reaction times and improve yields .
- Crystallography : Employ synchrotron sources for high-resolution data collection on microcrystalline samples .
- Spectroscopy : Combine steady-state and time-resolved techniques to decouple radiative/non-radiative decay pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
